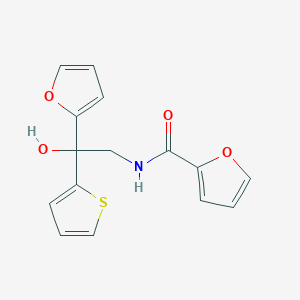

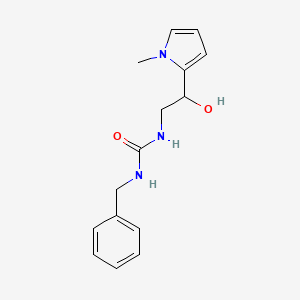

![molecular formula C10H6N4O2S B2478646 5-[3-(噻吩-2-基)-1,2,4-噁二唑-5-基]-3,4-二氢嘧啶-4-酮 CAS No. 1987262-92-9](/img/structure/B2478646.png)

5-[3-(噻吩-2-基)-1,2,4-噁二唑-5-基]-3,4-二氢嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a derivative of 1,2,4-oxadiazole, which is a class of organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . These compounds are known to have various therapeutic effects and are frequently encountered in active pharmaceutical ingredients .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related compound, a series of new 1,3,4-thiadiazoles, were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis

The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .科学研究应用

合成和表征

研究人员已经开发了各种合成方法,用于与5-[3-(噻吩-2-基)-1,2,4-噁二唑-5-基]-3,4-二氢嘧啶-4-酮相关的化合物。例如,Kharchenko等人(2009年)描述了一种液相路线,用于合成新型取代的5-(1,2,4-噁二唑-5-基)-3,4-二氢嘧啶-2(1H)-硫酮,展示了一个新的杂环系统 (Kharchenko, Detistov, & Orlov, 2009)。同样,Gomha等人(2018年)利用1,3-二(噻吩-2-基)丙-2-烯-1-酮合成了新型三唑并[4,3-a]嘧啶和吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶酮,进一步评估了它们的抗菌活性 (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018)。

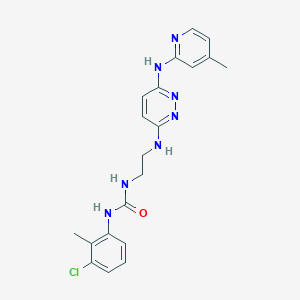

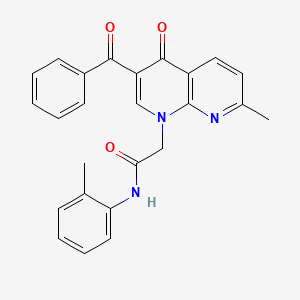

抗菌和抗结核活性

多项研究已经集中在这些化合物的抗菌和抗结核潜力上。Akhaja和Raval(2012年)合成了四氢嘧啶-异喹啉杂合物,评估了它们的抗结核和抗疟疾活性 (Akhaja & Raval, 2012)。此外,具有1,3,4-噁二唑和1,2,4-三唑杂环的化合物在Tien等人(2016年)的研究中显示出对细菌、霉菌和酵母的显著抗菌活性 (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016)。

抗癌性能

相关化合物的抗癌性能也是研究的课题。Zhang等人(2005年)通过高通量筛选实验鉴定了一种新型凋亡诱导剂,5-(3-氯噻吩-2-基)-3-(4-三氟甲基苯基)-1,2,4-噁二唑,突显了其对乳腺和结肠癌细胞系的活性 (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005)。

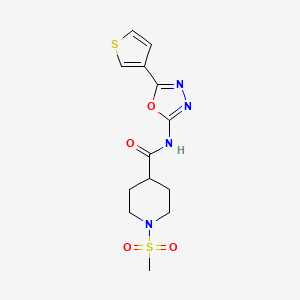

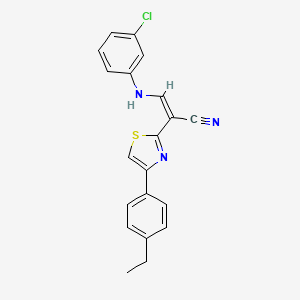

光物理研究

在光电子学领域,已经探索了噻吩取代的1,3,4-噁二唑衍生物的光物理性质,正如Naik等人(2019年)的工作所示,表明了在光子、传感器和光电子器件中的潜在应用 (Naik, Maridevarmath, Khazi, & Malimath, 2019)。

未来方向

The future directions for the research and development of these compounds could involve the discovery and development of new compounds with potential therapeutic activity . The importance of thiophene and thiadiazole rings as scaffolds present in a wide range of therapeutic agents has driven the synthesis of a large number of novel antitumor agents .

作用机制

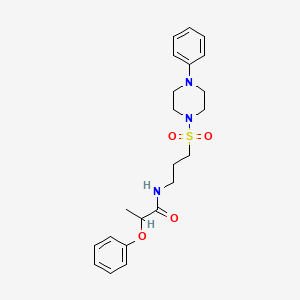

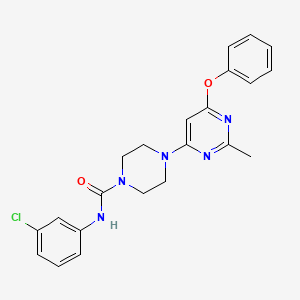

Target of Action

The primary target of this compound is the acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key players in both the peripheral and central nervous systems, influencing a variety of physiological functions.

Mode of Action

The compound interacts with the acetylcholine receptor, affecting its function . .

Biochemical Pathways

The compound’s interaction with the acetylcholine receptor suggests that it may affect pathways related to neurotransmission . Acetylcholine is a neurotransmitter involved in many functions, including muscle contraction, heart rate, memory, and learning. Disruption of acetylcholine receptor function can therefore have widespread effects.

属性

IUPAC Name |

5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2S/c15-9-6(4-11-5-12-9)10-13-8(14-16-10)7-2-1-3-17-7/h1-5H,(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHCYOLVBALYMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)C3=CN=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2478566.png)

![1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane](/img/structure/B2478567.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2478570.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478574.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478581.png)